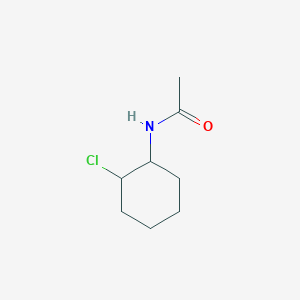

n-(2-Chlorocyclohexyl)acetamide

Description

N-(2-Chlorocyclohexyl)acetamide is a chloroacetamide derivative featuring a cyclohexyl ring substituted with a chlorine atom at the 2-position and an acetamide group attached to the nitrogen. Chloroacetamides are widely studied for their roles in agrochemicals, pharmaceuticals, and materials science, with substituents on the cyclohexyl or aromatic rings critically influencing reactivity, solubility, and biological activity .

Properties

CAS No. |

53297-75-9 |

|---|---|

Molecular Formula |

C8H14ClNO |

Molecular Weight |

175.65 g/mol |

IUPAC Name |

N-(2-chlorocyclohexyl)acetamide |

InChI |

InChI=1S/C8H14ClNO/c1-6(11)10-8-5-3-2-4-7(8)9/h7-8H,2-5H2,1H3,(H,10,11) |

InChI Key |

FDJBPALZTFVDEV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CCCCC1Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Acylation of Amines: One common method involves the reaction of 2-chlorocyclohexylamine with acetic anhydride. The reaction typically occurs under mild heating conditions, resulting in the formation of N-(2-Chlorocyclohexyl)acetamide.

Chloroacetylation: Another method involves the reaction of cyclohexylamine with chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production methods for N-(2-Chlorocyclohexyl)acetamide are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Ritter-Type Reaction with Dichloramine-T

N-(2-Chlorocyclohexyl)acetamide is synthesized via a copper-catalyzed Ritter-type reaction between dichloramine-T and cyclohexene in acetonitrile. This reaction proceeds through a chloronium ion intermediate, followed by nucleophilic attack by acetonitrile or the N-chloro-N-tosylamino anion, yielding two primary products:

-

N¹-(2-Chlorocyclohexyl)amidine (68% yield)

-

N-(2-Chlorocyclohexyl)acetamide (32% yield)

The use of Cu(OAc)₂ as a catalyst enhances selectivity for the amidine product .

| Reaction Component | Conditions | Products (Yield) |

|---|---|---|

| Cyclohexene + Dichloramine-T | Cu(OAc)₂, CH₃CN, 25°C, 12 h | Amidines (68%), Acetamide (32%) |

Electrochemical Reduction

Electroreduction of N-chloroamides (e.g., N-chloro-2,2,2-trichloroacetamide) in acetonitrile with LiClO₄ as the supporting electrolyte produces N-(2-Chlorocyclohexyl)acetamide. This method involves a two-electron transfer at a magnesium cathode (E = -1.0 V vs. SCE), resulting in dechlorination and amide formation .

Key Data:

-

Byproducts: Dichloroacetamide (19%) due to partial dechlorination.

Photochemical Reactions

Under UV light (254 nm), N-chloroamides react with alkenes like cyclohexene in methylene chloride to form N-(2-Chlorocyclohexyl)acetamide. The reaction mechanism involves:

-

Homolytic cleavage of the N–Cl bond, generating a chlorine radical.

-

Radical addition to the alkene, forming a cyclohexylchlorine intermediate.

| Light Intensity (nm) | Reaction Time | Yield (%) | cis/trans Ratio |

|---|---|---|---|

| 254 | 4 h | 72 | 5:1 |

| 300 | 8 h | 54 | 3.9:1 |

Reactivity with Nucleophiles

The chlorine substituent at the cyclohexyl group enhances electrophilicity, enabling nucleophilic substitution reactions. For example:

-

Hydrolysis: Forms cyclohexanol derivatives under basic conditions.

-

Amination: Reacts with amines to produce substituted acetamides .

Chloronium Ion Pathway (Ritter-Type)

The reaction proceeds via a three-membered chloronium ion intermediate, which is attacked by acetonitrile. Steric effects favor trans-addition, but the cis/trans ratio varies with solvent polarity and catalyst presence .

Radical Pathway (Photochemical)

UV irradiation generates chlorine radicals, initiating a chain reaction. The cis/trans ratio depends on the stability of the intermediate cyclohexyl radical .

Comparative Reactivity of N-Haloamides

Substituents on the N-haloamide influence reaction efficiency and selectivity:

| N-Haloamide | Reaction Type | Yield (%) | Dominant Product |

|---|---|---|---|

| N-Chloro-2,2,2-trichloro | Electrochemical | 70 | Trichloroacetamide |

| N-Bromo-2,2-dichloro | Photochemical | 76 | N-(2-Chlorocyclohexyl)acetamide |

| N-Chlorohexanamide | Hydrolysis | 49 | γ-Lactone |

Electron-withdrawing groups (e.g., Cl₃C–) increase electrophilicity, accelerating reaction rates .

Scientific Research Applications

Chemistry: N-(2-Chlorocyclohexyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential to form various derivatives .

Biology and Medicine: Research is ongoing to explore the potential biological activities of N-(2-Chlorocyclohexyl)acetamide and its derivatives. It may have applications in the development of pharmaceuticals due to its structural similarity to bioactive compounds .

Industry: In the industrial sector, N-(2-Chlorocyclohexyl)acetamide is used in the production of specialty chemicals and as a precursor for the synthesis of other compounds .

Mechanism of Action

The mechanism of action of N-(2-Chlorocyclohexyl)acetamide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. Its molecular targets and pathways are still under investigation, but it is known to participate in substitution and hydrolysis reactions .

Comparison with Similar Compounds

Table 1: Structural and Conformational Comparisons

Functional Group Modifications

- N-Cyclohexyl-2-hydroxyacetamide (C₈H₁₅NO₂): Replacement of chlorine with a hydroxyl group enhances hydrogen bonding capacity, increasing solubility in polar solvents. This modification is critical in pharmaceutical applications where bioavailability is prioritized .

- N-(6-Aminohexyl)acetamide (C₈H₁₈N₂O): The aminohexyl side chain introduces basicity and flexibility, enabling applications in surface modification and drug delivery systems .

Q & A

Q. What are the common synthetic routes for preparing N-(2-Chlorocyclohexyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : N-(2-Chlorocyclohexyl)acetamide can be synthesized via C-amidoalkylation of cyclohexane derivatives using chloroacetamide precursors. Key steps include:

- Acylation : Reacting 2-chlorocyclohexylamine with acetyl chloride in anhydrous dichloromethane under nitrogen, with triethylamine as a base to neutralize HCl byproducts .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions like N-alkylation. Non-polar solvents (e.g., toluene) improve selectivity but reduce yields .

- Temperature Control : Reactions conducted at 0–5°C minimize decomposition of the chloroacetamide group, while higher temperatures (60–80°C) accelerate coupling but risk cyclization byproducts .

- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves 60–75% yields. Recrystallization from ethanol/water mixtures improves purity but reduces recovery .

Q. Which spectroscopic techniques are most effective for characterizing the structure of N-(2-Chlorocyclohexyl)acetamide?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Key signals include the acetamide NH proton (δ 8.2–8.5 ppm, broad singlet), cyclohexyl protons (δ 1.2–2.4 ppm, multiplet), and the chloro-substituted CH (δ 4.1–4.3 ppm) .

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 168–170 ppm, while the chlorinated cyclohexyl carbon resonates at δ 55–60 ppm .

- IR Spectroscopy : Strong absorption bands at 1650–1680 cm⁻¹ (amide C=O stretch) and 600–650 cm⁻¹ (C-Cl stretch) confirm functional groups .

- X-ray Crystallography : Single-crystal analysis reveals intramolecular C-H···O interactions and intermolecular N-H···O hydrogen bonds, critical for understanding packing behavior and stability .

Q. How can researchers utilize crystallographic data to confirm the molecular conformation of N-(2-Chlorocyclohexyl)acetamide?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 293 K. A typical R factor < 0.05 ensures high precision .

- Bond Geometry : Validate bond lengths (e.g., C-Cl: 1.76–1.79 Å; C=O: 1.22–1.24 Å) against standard values from the Cambridge Structural Database .

- Hydrogen Bonding : Identify intramolecular interactions (e.g., C-H···O) and intermolecular forces (e.g., N-H···O) that stabilize the crystal lattice. These interactions influence solubility and melting points .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts) for N-(2-Chlorocyclohexyl)acetamide derivatives?

- Methodological Answer :

- Computational Refinement : Use density functional theory (DFT) with the B3LYP/6-311+G(d,p) basis set to simulate NMR chemical shifts. Compare results with experimental data to identify discrepancies in solvation or conformational flexibility .

- Solvent Effects : Incorporate implicit solvent models (e.g., PCM for DMSO) into calculations, as solvent polarity significantly shifts NH and carbonyl proton signals .

- Dynamic Effects : Perform molecular dynamics simulations to account for rotational barriers in the cyclohexyl ring, which may cause averaging of NMR signals .

Q. How does the steric environment of the cyclohexyl group influence reactivity in substitution reactions?

- Methodological Answer :

- Steric Hindrance : The 2-chloro substituent creates a chair conformation with axial chlorine, hindering nucleophilic attack at the adjacent carbon. This reduces SN2 reactivity but favors SN1 mechanisms in polar solvents .

- Reactivity Screening : Test reactions with bulky nucleophiles (e.g., tert-butoxide) vs. smaller ones (e.g., methoxide) to quantify steric effects. Monitor byproducts (e.g., elimination products) via GC-MS .

- Computational Modeling : Use molecular mechanics (MMFF94) to calculate steric maps and predict regioselectivity in multi-step syntheses .

Q. What methodologies mitigate byproduct formation during synthesis, particularly trichloroethyl derivatives?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to detect trichloroethyl byproducts (e.g., m/z 280–300 range) formed via radical intermediates during amide coupling .

- Radical Inhibitors : Add 0.1–1% hydroquinone or TEMPO to suppress radical chain reactions, reducing byproduct yields by 30–50% .

- Temperature Gradients : Start reactions at low temperatures (0°C) to minimize radical initiation, then gradually increase to 25°C for completion .

Q. How should dose-response experiments for N-(2-Chlorocyclohexyl)acetamide be designed to account for cytotoxicity?

- Methodological Answer :

- Preliminary Assays : Conduct MTT assays (Mosmann, 1983 protocol) to determine IC₅₀ values in human cell lines (e.g., HepG2). Use concentrations spanning 1–100 μM, with DMSO controls ≤0.1% .

- Mechanistic Studies : Combine cytotoxicity data with ROS detection (e.g., DCFH-DA staining) to differentiate between apoptotic vs. necrotic pathways .

- In Silico Toxicity : Apply QSAR models (e.g., TOPKAT) to predict hepatotoxicity based on structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.